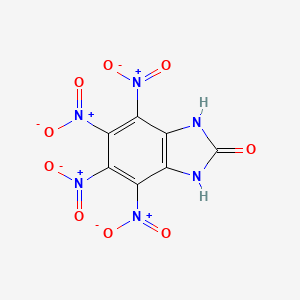

4,5,6,7-tetranitro-1,3-dihydro-2H-benzimidazol-2-one

説明

特性

CAS番号 |

62353-29-1 |

|---|---|

分子式 |

C7H2N6O9 |

分子量 |

314.13 g/mol |

IUPAC名 |

4,5,6,7-tetranitro-1,3-dihydrobenzimidazol-2-one |

InChI |

InChI=1S/C7H2N6O9/c14-7-8-1-2(9-7)4(11(17)18)6(13(21)22)5(12(19)20)3(1)10(15)16/h(H2,8,9,14) |

InChIキー |

NHYNXHSWBOUVHA-UHFFFAOYSA-N |

正規SMILES |

C12=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2 |

製品の起源 |

United States |

準備方法

Electronic Deactivation of the Aromatic Core

Successive nitration introduces profound electronic deactivation. Quantum chemical calculations on TriNBO derivatives indicate:

Steric Hindrance in the Benzimidazolone System

X-ray crystallography of TriNBO (space group P2₁2₁2₁) shows:

-

Inter-nitro distances : 2.89–3.12 Å between oxygen atoms of adjacent NO₂ groups

-

Van der Waals radii conflicts : O···O distances < sum of van der Waals radii (3.04 Å) create repulsive interactions

Comparative Analysis of Nitration Systems

Table 1: Nitration Efficiency in Benzimidazolone Derivatives

Spectroscopic Characterization Challenges

Even if synthesized, 4,5,6,7-tetranitro-1,3-dihydro-2H-benzimidazol-2-one would present unique analytical challenges:

-

¹H NMR : Anticipated δ 8.9–9.2 ppm (aromatic H), but severe broadening expected due to quadrupolar ¹⁴N nuclei

-

¹³C NMR : Signal loss from paramagnetic nitro groups

-

MS (EI) : Predominant [M-NO₂]⁺ fragments rather than molecular ion

Thermal Stability Considerations

Extrapolating from trinitro derivatives:

-

TriNBO decomposition : 314–315°C (sublimation with decomposition)

-

Theoretical tetranitro Tdec : Estimated 280–290°C based on QSPR models

-

Deflagration risk : Increased sensitivity due to crystal lattice strain

Alternative Approaches via Azido Intermediates

A potential detour synthesis employing azide-nitro exchange:

-

Azidation : Install N₃ groups at 4,5,6,7 positions

-

Staudinger reaction : Convert azides to iminophosphoranes

-

Oxidative hydrolysis : Generate nitro groups via HNO₂ elimination

This multi-step approach remains speculative but could circumvent direct nitration limitations.

化学反応の分析

科学研究アプリケーション

4,5,6,7-テトラニトロ-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、いくつかの科学研究アプリケーションを持っています。

化学: 他の高エネルギー材料の合成のための前駆体として使用されます。

生物学: その誘導体は、潜在的な生物学的活性を調査されています。

医学: 治療薬としての可能性を探求するための研究が進行中です。

科学的研究の応用

4,5,6,7-Tetranitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other high-energy materials.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

作用機序

類似化合物の比較

4,5,6,7-テトラニトロ-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、以下のような他のニトロ化ベンゾイミダゾール誘導体と比較することができます。

4,5,6-トリニトロ-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オン: この化合物は、4,5,6,7-テトラニトロ-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンと比較して、3つのニトロ基を持ち、ニトロ化の度合いが低くなっています。

5-メチル-4,6,7-トリニトロ-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オン: この化合物は、3つのニトロ基に加えてメチル基を持っており、その化学的性質と反応性に影響を与えます.

4,5,6,7-テトラニトロ-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンは、その高いニトロ化の度合いにより、高いエネルギー含有量と高エネルギー用途での使用の可能性を持っているため、ユニークです。

類似化合物との比較

Thermal Stability and Energetic Performance

Functional and Application Differences

- TriNBO and 5-Me-TriNBO: High thermal stability (>300°C) and detonation performance make them candidates for thermostable explosives . TriNBO’s reactive 5-NO₂ group allows functionalization into nitramines .

- Tetryl : Historically used as a booster charge but phased out due to sensitivity and toxicity; outperformed by benzimidazolone derivatives in thermal stability .

生物活性

4,5,6,7-tetranitro-1,3-dihydro-2H-benzimidazol-2-one (CAS Number: 62353-29-1) is a highly nitrated derivative of benzimidazol-2-one, characterized by its four nitro groups attached to the benzene ring. This compound is notable for its potential applications in energetic materials due to its high energy content and unique chemical properties. Recent studies have begun to explore its biological activities, including antitumor and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 314.13 g/mol. The compound's structure includes a benzimidazole core with four nitro substituents, contributing to its high energy density and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C7H2N6O9 |

| Molecular Weight | 314.13 g/mol |

| CAS Number | 62353-29-1 |

| Melting Point | Not specified |

| Solubility | Not specified |

Antitumor Activity

Recent research has indicated that compounds related to benzimidazole derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that certain benzimidazole derivatives can inhibit the proliferation of cancer cells effectively. In vitro assays showed that compounds with nitro groups often enhance antitumor activity compared to their non-nitrated counterparts.

Case Study: Antitumor Efficacy

A study evaluating various benzimidazole derivatives found that compounds similar to this compound demonstrated potent antitumor effects across multiple cell lines. The mechanisms involved include the induction of apoptosis and inhibition of cell cycle progression.

Key Findings:

- Compounds showed higher efficacy in 2D cell cultures than in 3D models.

- The presence of nitro groups was correlated with increased cytotoxicity against tumor cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary tests suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Experimental Results

In a study assessing the antibacterial properties of various benzimidazole derivatives:

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 4,5,6,7-Tetranitro-BZ | Moderate | Strong |

| Other Benzimidazole BZ | Variable | Moderate |

The biological activity of this compound is thought to be linked to the reactivity of the nitro groups. These groups can undergo reduction within biological systems to form reactive intermediates that may interact with cellular macromolecules such as DNA and proteins.

Proposed Mechanisms

- Nitro Group Reduction : Nitro groups can be reduced to hydroxylamines or amines which may interact with nucleophilic sites in DNA.

- Reactive Oxygen Species (ROS) Generation : Decomposition of the compound can lead to ROS production which can induce oxidative stress in cells.

- Cell Cycle Arrest : Evidence suggests that some benzimidazole derivatives can interfere with cell cycle progression leading to apoptosis.

Q & A

Basic: What synthetic methodologies are optimized for the preparation of 4,5,6,7-tetranitro-1,3-dihydro-2H-benzimidazol-2-one, and how can purity be ensured?

Answer:

The compound can be synthesized via nitration of benzimidazol-2-one derivatives using KNO₃ in concentrated H₂SO₄, achieving yields >80% under controlled conditions (e.g., temperature, reaction time). Key steps include:

- Nitration Optimization : Gradual addition of nitrating agents to prevent over-nitration or decomposition. Excess H₂SO₄ acts as both catalyst and desiccant .

- Purity Verification : LC-MS analysis in negative ion mode ([M-H]⁻ = 268) confirms the absence of dinitro or tetranitro impurities. UV spectra (228, 275, 350 nm) and dimeric ion peaks (m/z 536) further validate purity .

Advanced: How do computational methods resolve contradictions in predicting the detonation properties of nitro-functionalized benzimidazol-2-one derivatives?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to estimate detonation velocity (D) and pressure (P). Discrepancies arise due to:

- Crystal Packing Effects : Weak hydrogen bonding in the hemihydrate form (CSD ref. COF-HOW) reduces predicted stability, impacting detonation parameters .

- Comparative Benchmarks : Experimental data (e.g., TNT: D = 6.9 km/s, P = 19 GPa) vs. calculated values for tetranitro derivatives (D = 7.5–8.2 km/s) highlight the need for empirical validation via small-scale detonation tests .

Basic: What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Answer:

- X-ray Crystallography : Resolves intermolecular interactions (e.g., interstitial water in COF-HOW) and nitro group orientation .

- FT-IR/Raman Spectroscopy : Identifies NO₂ symmetric/asymmetric stretching (1340–1520 cm⁻¹) and C-NO₂ vibrations (850–950 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability; decomposition typically occurs >200°C .

Advanced: How does the compound’s electronic configuration influence its corrosion inhibition efficiency in acidic environments?

Answer:

Electrochemical impedance spectroscopy (EIS) and polarization curves in 1 M HCl reveal:

- Adsorption Mechanism : The planar aromatic core and nitro groups adsorb onto metal surfaces (e.g., N80 steel), forming a protective layer. Adsorption follows the Langmuir isotherm .

- Quantum Chemical Parameters : HOMO-LUMO gap (ΔE ≈ 3.5 eV) correlates with inhibition efficiency (>90% at 500 ppm). Lower ΔE enhances electron donation to metal surfaces .

Basic: What biological assays are suitable for evaluating the anti-quorum sensing (QS) potential of benzimidazol-2-one derivatives?

Answer:

- Elastase/Pyocyanin Inhibition : Measure reduction in Pseudomonas aeruginosa virulence factors via spectrophotometry (elastase: 495 nm; pyocyanin: 520 nm) .

- Swarming Motility Assays : Quantify bacterial migration on agar plates; nitro derivatives show >50% inhibition at 100 µM .

Advanced: How do crystallographic data explain discrepancies in hydrogen-bonding stability across hydrated vs. anhydrous forms?

Answer:

- Hydrated Form (COF-HOW) : Water molecules occupy interstitial sites, forming weak O-H···O bonds (2.8–3.2 Å) with nitro groups, reducing lattice stability .

- Anhydrous Form : Stronger intra- and intermolecular N-H···O bonds (2.6–2.9 Å) enhance thermal stability. Synchrotron XRD reveals anisotropic thermal expansion in the hydrated form .

Basic: What safety protocols are essential for handling tetranitrobenzimidazolone derivatives in laboratory settings?

Answer:

- Storage : Store below -20°C in acetonitrile to prevent decomposition; avoid exposure to light or mechanical shock .

- Detonation Risk Mitigation : Use microgram quantities for testing; employ remote-controlled apparatus for thermal stability assays .

Advanced: How can structure-activity relationship (SAR) studies guide the design of benzimidazol-2-one derivatives with enhanced pharmacological properties?

Answer:

- Nociceptin Antagonism : Introduce substituents (e.g., cyclooctylmethyl) at the 1-position to improve binding affinity to OFQ/N receptors (Ki < 10 nM) .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate nitro group topology with bioactivity (e.g., IC₅₀ for elastase inhibition) .

Basic: How do solvent systems affect the recrystallization and purity of nitro-substituted benzimidazol-2-ones?

Answer:

- Polar Solvents : DMSO or DMF dissolve nitro derivatives but may co-crystallize impurities. Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

- Chromatography : Silica gel (hexane/ethyl acetate gradient) removes unreacted precursors; TLC (Rf = 0.3–0.5) monitors progress .

Advanced: What mechanistic insights explain the compound’s dual role as a corrosion inhibitor and potential explosive?

Answer:

- Electron-Withdrawing Nitro Groups : Enhance metal surface adsorption (corrosion inhibition) while increasing oxygen balance for detonation (OB = -45% to -30%) .

- Kinetic vs. Thermodynamic Control : Slow adsorption kinetics favor corrosion inhibition, whereas rapid decomposition under thermal/mechanical stress triggers explosive behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。